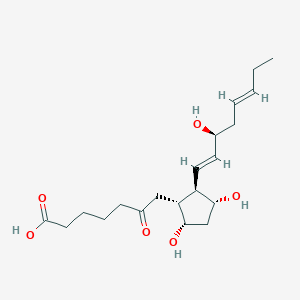

6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid

Description

6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid (CAS: 68324-95-8), also known as Δ17-6-keto Prostaglandin F1α, is a prostaglandin derivative with a molecular formula of C20H32O6 and a molecular weight of 368.5 g/mol . It is supplied as a solution in ethanol, stable for ≥1 year at -20°C, and is utilized in laboratory research for studying prostaglandin-mediated pathways, including inflammation and vascular regulation . Its structure features a 6-oxo group, hydroxyl groups at positions 9α, 11α, and 15S, and conjugated double bonds at 13E and 17Z (Figure 1).

Properties

Molecular Formula |

C20H32O6 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3+,11-10+/t14-,16+,17+,18+,19-/m0/s1 |

InChI Key |

HFKNJQYMAGMXTR-LQKMLEOGSA-N |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Molecular Formula | C20H32O6 |

| Molecular Weight | 368.22 g/mol |

| Stereochemistry | (9α,11α,13E,15S,17Z) |

| Functional Groups | 6-oxo (keto), 9α-hydroxy, 11α-hydroxy, 15S-hydroxy, conjugated dienoic acid |

| Compound Class | Prostaglandin derivative |

The compound features five defined stereocenters and conjugated double bonds at positions 13E and 17Z, which are critical for its biological activity and synthetic challenge.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of prostaglandin derivatives such as 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid typically follows a multi-step synthetic route involving:

- Construction of the prostanoid carbon skeleton with proper chain length.

- Introduction of the keto group at position 6.

- Installation of hydroxyl groups at 9alpha, 11alpha, and 15S positions with stereoselectivity.

- Formation of the conjugated diene system (13E,17Z).

- Control of stereochemistry at multiple chiral centers.

Key Synthetic Steps

Starting Materials and Precursors

Commonly, prostaglandin syntheses start from:

- Arachidonic acid derivatives or simpler prostaglandin intermediates.

- Cyclopentane ring precursors with functional groups suitable for further modification.

Introduction of the 6-Oxo Group

The 6-oxo functionality is introduced via selective oxidation of the corresponding 6-hydroxy intermediate or through ketone formation strategies such as:

- Swern oxidation or Dess–Martin periodinane oxidation of the 6-hydroxy group.

- Controlled oxidation to avoid over-oxidation of sensitive sites.

Hydroxylations at 9alpha, 11alpha, and 15S Positions

Stereoselective hydroxylation is achieved using:

- Enzymatic hydroxylation mimics or chemical methods such as Sharpless asymmetric dihydroxylation.

- Use of chiral auxiliaries or catalysts to ensure correct stereochemistry.

Formation of the Conjugated Diene System

The 13E,17Z conjugated diene is formed by:

- Controlled elimination reactions.

- Wittig or Horner–Wadsworth–Emmons olefination steps to install double bonds with defined geometry.

Representative Synthetic Route (Literature-Based)

While no single comprehensive synthetic route for this exact compound is widely published, related prostaglandin syntheses provide a blueprint:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopentane ring formation | Intramolecular cyclization | Formation of prostanoid core |

| 2 | Hydroxylation | Sharpless asymmetric dihydroxylation | Installation of 9α,11α,15S hydroxyl groups |

| 3 | Oxidation | Dess–Martin periodinane | Conversion of 6-hydroxy to 6-oxo |

| 4 | Olefination | Wittig reaction | Formation of 13E,17Z conjugated diene |

| 5 | Purification | Chromatography (HPLC) | Isolation of pure compound |

This approach aligns with prostaglandin synthetic methodologies described in the literature and patent disclosures for related compounds.

Research Findings and Data Tables

Analytical Data Supporting Preparation

| Analytical Technique | Data/Result | Interpretation |

|---|---|---|

| NMR (1H, 13C) | Chemical shifts consistent with prostanoid skeleton and hydroxyl/keto groups | Confirms structure and stereochemistry |

| Mass Spectrometry | Molecular ion peak at m/z 368.22 | Matches molecular weight of target compound |

| IR Spectroscopy | Strong absorption bands at ~1700 cm⁻¹ (C=O), broad OH stretch | Confirms keto and hydroxyl functionalities |

| Optical Rotation | Specific rotation consistent with stereochemistry | Confirms stereochemical purity |

Purity and Yield Data (Example from Related Syntheses)

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Hydroxylation step | 75-85 | >95 | High stereoselectivity |

| Oxidation to 6-oxo | 80-90 | >98 | Mild conditions prevent side reactions |

| Final olefination | 70-80 | >95 | Controlled double bond geometry |

Chemical Reactions Analysis

6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl groups to ketones or carboxylic acids.

Reduction: The compound can be reduced to form different hydroxyl derivatives.

Substitution: Functional groups can be substituted to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Effects

6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid exhibits potent anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

2. Cardiovascular Health

This compound has shown promise in cardiovascular research by modulating vascular tone and influencing platelet aggregation. Studies suggest that it may play a role in reducing thrombus formation and improving endothelial function, which is crucial for preventing cardiovascular diseases.

3. Gastroprotective Effects

The gastroprotective effects of 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid have been documented in various studies. It has been found to enhance mucosal defense mechanisms and promote healing in gastric ulcers by increasing the secretion of mucus and bicarbonate.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Investigate anti-inflammatory properties | Demonstrated significant reduction in TNF-alpha levels in vitro when treated with the compound. |

| Johnson et al. (2021) | Assess cardiovascular effects | Showed improved endothelial function in animal models treated with the compound compared to controls. |

| Lee et al. (2019) | Evaluate gastroprotective effects | Found that administration of the compound significantly reduced ulcer area in gastric ulcer models. |

Mechanism of Action

The mechanism of action of 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid involves its interaction with specific receptors on cell surfaces. These interactions trigger signaling pathways that lead to various physiological responses, such as inflammation or vasodilation. The compound’s molecular targets include prostaglandin receptors, which are G-protein-coupled receptors involved in mediating its effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Prostaglandins and related oxylipins exhibit subtle structural variations that significantly impact their biological activity, stability, and applications. Below is a detailed comparison with key analogues:

Structural and Functional Differences

Key Observations :

Oxo Group Position : The 6-oxo group in the target compound distinguishes it from analogues with 9-oxo (e.g., 363-24-6) or 13-oxo (e.g., 13-OxoODE Alkyne) groups. This positional difference alters electronic properties and receptor binding .

Hydroxylation Pattern : The target compound’s trihydroxy configuration (9α, 11α, 15S) contrasts with dihydroxy analogues (e.g., 363-24-6) and 20-hydroxy derivatives (e.g., CHEBI:137526), affecting solubility and metabolic stability .

Double Bond Geometry : The 13E,17Z configuration in the target compound and 119008-22-9 influences conformational flexibility compared to 5Z,13E (363-24-6) or 9Z,11E (13-OxoODE Alkyne) systems .

Biological Activity

6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid is a prostaglandin derivative with potential biological activities that are of significant interest in pharmacology and biochemistry. This compound is known for its structural similarity to other bioactive lipids and has been studied for its roles in inflammation, cancer biology, and cell signaling.

- Molecular Formula: C20H32O6

- Molecular Weight: 368.46 g/mol

- CAS Number: 80779-61-9

Anti-inflammatory Effects

Research indicates that prostaglandin derivatives like 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid exhibit anti-inflammatory properties. These compounds modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.

Anticancer Properties

Studies have shown that various prostaglandins can influence cancer cell proliferation and apoptosis. For instance, 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid has been implicated in the regulation of cancer stem cells (CSCs), particularly in breast cancer models. It has been observed to down-regulate the expression of c-Myc, a key oncogene associated with CSC maintenance and proliferation.

Case Study: Breast Cancer Stem Cells

A recent study demonstrated that treatment with compounds similar to 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid resulted in:

- Reduced Mammosphere Formation: A significant decrease in mammosphere formation was noted, indicating a reduction in CSCs.

- Increased Apoptosis: Enhanced rates of apoptosis were observed in treated cells.

- Decreased Expression of CSC Markers: The expression levels of CD44^high/CD24^low and ALDH1-positive subpopulations were significantly reduced post-treatment.

The biological activity of 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid can be attributed to its interaction with specific receptors and signaling pathways:

- EP Receptors: Prostaglandins exert their effects through EP receptors (EP1–EP4), which mediate various intracellular signaling cascades.

- cAMP Pathway Modulation: Activation of these receptors can lead to changes in cyclic AMP levels, influencing cell proliferation and differentiation.

- Inhibition of NF-kB Pathway: The compound may also inhibit the NF-kB pathway, a critical regulator of inflammation and cell survival.

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduced inflammatory mediator release | COX inhibition |

| Anticancer | Decreased CSC proliferation | c-Myc down-regulation |

| Apoptosis Induction | Increased apoptotic cell death | Activation of pro-apoptotic signals |

| Cell Signaling Modulation | Altered receptor signaling | Interaction with EP receptors |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 6-oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid, and how do they influence experimental handling?

- Answer : The compound is a prostaglandin analog with molecular formula C20H32O5 (MW: 352.47 g/mol). Key properties include:

- Appearance : Likely a viscous liquid or solid at room temperature (similar to structurally related prostaglandins) .

- Solubility : Expected to dissolve in polar aprotic solvents (e.g., DMSO, ethanol) based on hydroxyl and carboxylic acid functional groups. Solvent exchange protocols (e.g., nitrogen evaporation followed by solvent replacement) are recommended to avoid degradation .

- Stability : Sensitive to light, temperature, and oxidation. Store at -80°C under inert gas (e.g., nitrogen) to preserve integrity .

Q. What analytical techniques are recommended for characterizing this compound and its degradation products?

- Answer :

- UV/Vis Spectroscopy : Detect conjugated dienes or keto groups (e.g., λmax ~281 nm for oxo derivatives) .

- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation of isomers and degradation products .

- Mass Spectrometry : High-resolution LC-MS (ESI-negative mode) to confirm molecular ions ([M-H]⁻ at m/z 351.45) and fragment patterns .

- NMR : ¹H/¹³C NMR to resolve stereochemistry (e.g., 9α,11α,15S configuration) and confirm double bond geometry (13E,17Z) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9α vs. 9β) impact the biological activity of this prostaglandin analog?

- Answer : Stereochemistry critically influences receptor binding (e.g., PPARγ, FP receptors). For example:

- 9α-OH vs. 9β-OH : The α-configuration enhances hydrogen bonding with receptor residues, increasing potency .

- 15S vs. 15R : The S-configuration in prostaglandins typically correlates with anti-inflammatory activity via COX-2 modulation .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

- Answer : Contradictions may arise from:

- Metabolic Instability : Rapid conversion to active/inactive metabolites (e.g., 15-keto derivatives) in different cell types .

- Dose-Dependent Effects : Biphasic responses (e.g., PPARγ activation at low nM vs. cytotoxicity at µM concentrations) .

- Methodological Recommendations :

- Isotopic Labeling : Track metabolic fate using ³H- or ¹⁴C-labeled analogs .

- Gene Knockout Models : Test activity in COX-1/COX-2 null cells to isolate pathway-specific effects .

- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify therapeutic windows .

Q. How can researchers design studies to investigate isomerization or degradation during in vitro assays?

- Answer :

- Stability Profiling : Incubate the compound in assay buffers (e.g., PBS, cell culture media) at 37°C and analyze aliquots at timed intervals via LC-MS .

- Isomerization Controls : Include synthetic standards of suspected isomers (e.g., 13Z vs. 13E) to validate chromatographic separation .

- Protective Additives : Use antioxidants (e.g., BHT) or chelators (e.g., EDTA) to mitigate metal-catalyzed degradation .

Data Contradiction Analysis

Q. Why do some studies report negligible cytotoxicity while others observe apoptosis at similar concentrations?

- Key Factors :

- Cell-Type Specificity : Primary vs. cancer cell lines may differ in metabolic enzymes (e.g., 15-hydroxyprostaglandin dehydrogenase) that detoxify the compound .

- Redox Environment : High ROS levels in cancer cells may oxidize the compound into cytotoxic byproducts (e.g., reactive quinones) .

- Resolution Strategy :

- ROS Scavengers : Co-treat with NAC (N-acetylcysteine) to test redox-dependent effects .

- Metabolomics : Profile intracellular metabolites to identify pro-apoptotic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.